molecular formula C15H13ClFN7O3 B4856045 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE

Cat. No.: B4856045
M. Wt: 393.76 g/mol
InChI Key: XCNQTQCJJPPYJY-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloro and nitro group, and a triazole ring substituted with a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The triazole ring can be synthesized via cycloaddition reactions involving azides and alkynes . The final step involves coupling the pyrazole and triazole rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN7O3/c16-12-8-22(20-14(12)24(26)27)6-5-13(25)19-15-18-9-23(21-15)7-10-1-3-11(17)4-2-10/h1-4,8-9H,5-7H2,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNQTQCJJPPYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE
Reactant of Route 5
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE

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